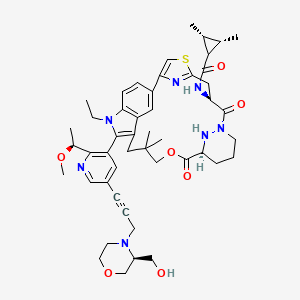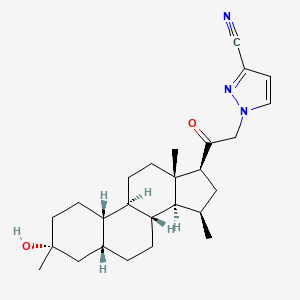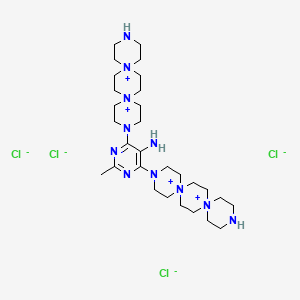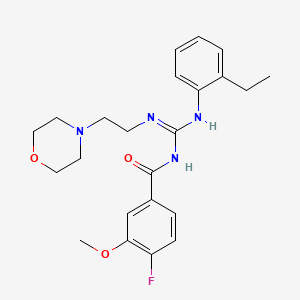
KLA peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: KLA peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry is commonly used for this purpose. The crude peptides are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: KLA peptide primarily undergoes reactions that involve its interaction with cellular membranes. These include:
Membrane Disruption: this compound disrupts mitochondrial membranes, leading to the release of cytochrome c and subsequent apoptosis.
Conjugation Reactions: this compound can be conjugated with other peptides or molecules to enhance its cell-penetrating ability and anticancer activity.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in the synthesis of this compound.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.
Purification Reagents: Acetonitrile and water are used in RP-HPLC for peptide purification.
Major Products Formed: The primary product formed from the synthesis of this compound is the peptide itself, which can then be further modified or conjugated with other molecules for specific applications .
Applications De Recherche Scientifique
KLA peptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its anticancer properties.
Antimicrobial Research: this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial membranes.
Biotechnology: this compound is used in the development of novel therapeutic agents and in the study of apoptosis mechanisms.
Mécanisme D'action
The mechanism of action of KLA peptide involves its interaction with mitochondrial membranes. The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptosis pathway. This results in programmed cell death . The molecular targets of this compound include the mitochondrial membrane and various proteins involved in the apoptosis pathway .
Comparaison Avec Des Composés Similaires
TAT Peptide: A cell-penetrating peptide that is often conjugated with KLA peptide to enhance its cell-penetrating ability.
HPRP-A1 Peptide: An anticancer peptide that can be co-administered with this compound to enhance its anticancer activity.
Uniqueness of this compound: this compound is unique due to its strong pro-apoptotic activity and its ability to specifically target mitochondrial membranes. Unlike other peptides, this compound induces apoptosis through mitochondrial disruption, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C72H138N20O15 |
|---|---|
Poids moléculaire |
1524.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Clé InChI |
HJGYUFLSCLNDHT-QIAHVZGYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)







